4-(3-Chloro-5-methoxyphenyl)piperidine hydrochloride
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Overview
Description
4-(3-Chloro-5-methoxyphenyl)piperidine hydrochloride is a chemical compound with the molecular formula C12H16ClNO and a molecular weight of 225.71 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a 3-chloro-5-methoxyphenyl group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-5-methoxyphenyl)piperidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-5-methoxybenzaldehyde and piperidine.
Condensation Reaction: The 3-chloro-5-methoxybenzaldehyde undergoes a condensation reaction with piperidine in the presence of a suitable catalyst, such as acetic acid, to form the intermediate 4-(3-chloro-5-methoxyphenyl)piperidine.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of 4-(3-chloro-5-methoxyphenyl)piperidine.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, the reaction can be carried out in batch reactors or continuous flow reactors.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure hydrochloride salt.
Quality Control: The final product undergoes rigorous quality control to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloro-5-methoxyphenyl)piperidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: The methoxy group can be involved in oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base form of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce corresponding aldehydes or acids .
Scientific Research Applications
4-(3-Chloro-5-methoxyphenyl)piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of various chemical products and as a reagent in chemical reactions.
Mechanism of Action
The mechanism by which 4-(3-Chloro-5-methoxyphenyl)piperidine hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-(3-Chloro-5-methoxyphenyl)piperidine: The free base form of the compound.
4-(3-Chloro-5-methoxyphenyl)morpholine: A structurally similar compound with a morpholine ring instead of a piperidine ring.
4-(3-Chloro-5-methoxyphenyl)pyrrolidine: Another similar compound with a pyrrolidine ring.
Uniqueness
4-(3-Chloro-5-methoxyphenyl)piperidine hydrochloride is unique due to its specific substitution pattern and the presence of both chloro and methoxy groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications .
Properties
IUPAC Name |
4-(3-chloro-5-methoxyphenyl)piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO.ClH/c1-15-12-7-10(6-11(13)8-12)9-2-4-14-5-3-9;/h6-9,14H,2-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRZOFZZKFXVBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2CCNCC2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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